molecular formula C9H9N3O2 B1470465 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 1785134-13-5

6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No. B1470465
CAS RN: 1785134-13-5
M. Wt: 191.19 g/mol
InChI Key: AIVXLNJGIKFSAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of “6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” is characterized by the presence of a cyclopropyl group attached to the 6-position of the imidazo[1,2-b]pyrazole ring. The carboxylic acid group is attached to the 7-position of the imidazo[1,2-b]pyrazole ring.


Chemical Reactions Analysis

Imidazole-containing compounds are known for their broad range of chemical reactions . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Scientific Research Applications

Pharmaceutical Research

This compound serves as a high-quality reference standard in pharmaceutical testing . Its structural framework is conducive to the synthesis of novel drugs, particularly due to the imidazole ring which is known for its broad range of biological activities. These include antibacterial, antiviral, and antifungal properties, making it a valuable asset in developing new therapeutic agents .

Agriculture

In the agricultural sector, derivatives of imidazole compounds like 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can be explored for their potential as antifungal and antibacterial agents to protect crops. Their chemical structure allows for the synthesis of compounds that could combat plant diseases and improve crop yield .

Material Science

The compound’s unique properties may be utilized in material science for the development of new materials with specific characteristics, such as enhanced durability or specialized conductivity. Its molecular structure could be a key component in creating advanced polymers or coatings.

Environmental Science

Imidazole derivatives are known for their antimicrobial potential, which can be harnessed in environmental science for water treatment and pollution control. They could play a role in the biodegradation of contaminants or in the synthesis of environmentally friendly pesticides .

Biochemistry

In biochemistry, the compound’s core structure is significant for studying enzyme reactions and metabolic pathways. It could be used to design inhibitors or activators of certain biochemical processes, contributing to our understanding of disease mechanisms and the discovery of new drug targets .

Pharmacology

The pharmacological applications of this compound are vast due to its imidazole core, which is present in many commercially available drugs. It could lead to the development of new medications with improved efficacy and reduced side effects for various diseases .

Antitumor Research

Given its potential biological activities, this compound could be investigated for its antitumor properties. It might serve as a starting point for the synthesis of new anticancer drugs, targeting specific pathways involved in cancer cell proliferation .

Antimicrobial Development

The compound’s structure is conducive to the creation of new antimicrobial agents. Research in this area could lead to breakthroughs in treating infectious diseases, especially with the growing concern over antibiotic resistance .

Future Directions

The future directions for research on “6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities . Given the broad range of biological activities exhibited by imidazole-containing compounds, there is potential for the development of new drugs .

properties

IUPAC Name

6-cyclopropyl-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c13-9(14)6-7(5-1-2-5)11-12-4-3-10-8(6)12/h3-5,11H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVXLNJGIKFSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C3=NC=CN3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
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6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
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6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 4
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 5
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

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